Bienvenue dans la boutique en ligne BenchChem!

Larotaxel

Multidrug Resistance P-glycoprotein Drug Efflux

Larotaxel is a third-generation taxane engineered to overcome P-glycoprotein (P-gp)-mediated multidrug resistance and penetrate the blood-brain barrier. Unlike paclitaxel or docetaxel, it retains full cytotoxicity in P-gp-overexpressing tumors—the definitive positive control for MDR research. Validated CNS bioavailability in intracranial glioblastoma models makes it the only taxane suitable for brain tumor studies. Clinically, it achieved a 42% ORR in breast cancer and improved NSCLC outcomes with cisplatin. Its quantified microtubule stabilization potency (docetaxel < paclitaxel < larotaxel < cabazitaxel) supports SAR studies. Discontinued after Phase III; available exclusively for research.

Molecular Formula C45H53NO14
Molecular Weight 831.9 g/mol
CAS No. 156294-36-9
Cat. No. B1674512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarotaxel
CAS156294-36-9
SynonymsXRP9881;  XRP 9881 XRP-9881;  RPR109881;  RPR-109881;  RPR 109881;  RPR109881A;  RPR 109881;  RPR-109881A;  PNU100940;  PNU-100940;  PNU 100940;  Larotaxel.
Molecular FormulaC45H53NO14
Molecular Weight831.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C
InChIInChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1
InChIKeyDXOJIXGRFSHVKA-BZVZGCBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Larotaxel (CAS 156294-36-9) Sourcing Guide: Preclinical Profile and Core Characteristics of a 3rd-Generation Taxane


Larotaxel (XRP9881, RPR109881) is a semi-synthetic, third-generation taxane analogue prepared as a single diastereomer via partial synthesis from 10-deacetyl baccatin III [1]. It shares the core mechanism of action of the taxane class, exerting its cytotoxic effect by promoting tubulin assembly and stabilizing microtubules against depolymerization, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis [2]. As a small molecule drug (MW: 831.9 g/mol, Formula: C45H53NO14), larotaxel progressed to Phase III clinical trials for multiple indications including breast, pancreatic, and bladder cancer, though its development has since been discontinued, making it a specialized tool for focused research applications [3].

Why Larotaxel Cannot Be Substituted with First- or Second-Generation Taxanes: A Rationale for Focused Procurement


While all taxanes share a common mechanism of microtubule stabilization, the clinical and preclinical limitations of earlier agents like paclitaxel and docetaxel—namely their susceptibility to P-glycoprotein (P-gp)-mediated efflux, which confers multidrug resistance, and their poor penetration of the blood-brain barrier (BBB)—are well-documented [1]. Larotaxel was specifically engineered to overcome these intrinsic class liabilities. Its structural modifications result in a substantially lower affinity for P-gp, making it a poor substrate for this major efflux pump, thereby maintaining activity in tumor models resistant to its predecessors [2]. This distinction is not merely incremental; it represents a functional divergence that invalidates the assumption that any generic taxane can serve as a research substitute for studies focused on drug resistance or central nervous system (CNS) bioavailability.

Larotaxel Comparator-Based Evidence: Quantified Differentiation Versus Key Analogs in Preclinical and Clinical Models


Lower P-Glycoprotein Affinity: Resistance Profile Versus Docetaxel

Larotaxel demonstrates a much lower affinity for P-glycoprotein 1 (P-gp), a key mediator of multidrug resistance, compared to docetaxel. While a precise Ki value for larotaxel is not published, its classification as a poor P-gp substrate translates into demonstrable functional superiority [1]. Preclinical studies confirm that larotaxel retains activity in cell lines resistant to docetaxel, paclitaxel, doxorubicin, and vinblastine, unlike its comparators [2].

Multidrug Resistance P-glycoprotein Drug Efflux

Blood-Brain Barrier Penetration: CNS Bioavailability Versus Docetaxel and Paclitaxel

Larotaxel possesses the unique ability among taxanes to cross the blood-brain barrier (BBB) [1]. This property, linked to its reduced affinity for the P-gp efflux pump at the BBB, enables CNS bioavailability that is not achievable with docetaxel or paclitaxel. Preclinical studies have demonstrated marked antitumor activity of larotaxel in nude mice bearing early-stage intracranial glioblastomas, a model where other taxanes show no efficacy [2].

CNS Delivery Blood-Brain Barrier Brain Metastasis

Microtubule Stabilization Potency: In Vitro Activity Ranking Relative to Taxane Family

A systematic computational and cell viability analysis of 22 taxane analogues (taxalogues) established a ranking of their ability to induce α/β-tubulin stabilization, a key determinant of antitumor activity. The study showed that activity increases in the order: SB-T-1214 < docetaxel < taxol (paclitaxel) < larotaxel < cisplatin < cabazitaxel [1]. This places larotaxel's microtubule-stabilizing effect as intermediate between taxol and cabazitaxel, and notably higher than docetaxel.

Tubulin Binding Microtubule Dynamics Cytotoxicity

Clinical Activity in Taxane-Pretreated Metastatic Breast Cancer: Response Rate Comparison

In a Phase II clinical trial for women with metastatic breast cancer (MBC) who had received prior taxane-based therapy, larotaxel demonstrated differential efficacy based on patient resistance status. In patients classified as non-resistant to taxanes, the overall response rate (ORR) was 42%. In contrast, for those with confirmed taxane resistance, the ORR was lower at 19% [1]. This 23-percentage point difference (42% vs. 19%) quantifies the impact of pre-existing resistance mechanisms on larotaxel's activity, providing crucial context for experimental design.

Metastatic Breast Cancer Clinical Response Taxane Resistance

Clinical Activity in Non-Small Cell Lung Cancer: Response and Survival Comparison

A randomized Phase II study in patients with stage IIIB/IV non-small cell lung cancer (NSCLC) compared larotaxel in combination with either cisplatin or gemcitabine. The response rate was higher in the larotaxel/cisplatin arm (26.7%) compared to the larotaxel/gemcitabine arm (18.2%). Furthermore, median progression-free survival (PFS) was longer for the cisplatin combination (4.7 months) than for the gemcitabine combination (3.3 months), a difference of 1.4 months [1]. This underscores the importance of the specific combination partner in maximizing larotaxel's clinical benefit.

Non-Small Cell Lung Cancer Combination Chemotherapy Progression-Free Survival

Larotaxel Application Scenarios: Where the Compound's Specific Profile Delivers Definitive Experimental Value


Validating Activity in Taxane-Resistant Cancer Models (In Vitro & In Vivo)

Larotaxel is the optimal taxane tool for studies investigating mechanisms of multidrug resistance (MDR), specifically those mediated by P-glycoprotein (P-gp). Its low affinity for P-gp, as evidenced by retained activity in cell lines resistant to docetaxel and paclitaxel [1], makes it a critical positive control or comparator agent. Using larotaxel can confirm that an observed loss of activity with first-generation taxanes is due to P-gp-mediated efflux, rather than an on-target mutation, thereby strengthening mechanistic conclusions. Its application is essential for validating novel MDR inhibitors or for characterizing the resistance profile of new cancer cell lines.

Investigating Central Nervous System (CNS) Bioavailability of Taxanes

For any research involving brain tumors, metastases, or the evaluation of drug delivery systems targeting the CNS, larotaxel is the only taxane with a validated ability to cross the blood-brain barrier [2]. Its proven preclinical efficacy in intracranial glioblastoma models [3] establishes it as an indispensable reference compound for CNS-focused oncology studies. Researchers can use larotaxel to establish a baseline for CNS activity or as a scaffold for developing novel taxane derivatives with improved brain penetration.

Evaluating Combination Regimens in Breast and Lung Cancer Preclinical Models

Clinical data provides a clear, evidence-based path for preclinical combination studies. In breast cancer, larotaxel shows an ORR of 42% in non-taxane-resistant patients [4]. In non-small cell lung cancer (NSCLC), the combination of larotaxel with cisplatin outperforms the combination with gemcitabine, offering an 8.5% higher response rate and 1.4-month longer progression-free survival [5]. Researchers can leverage this clinical experience to design more translatable in vivo studies, focusing on combinations with platinum agents in lung cancer models or using it as a backbone for evaluating new targeted therapies in breast cancer.

Studying Microtubule Dynamics and Apoptosis in Taxane-Sensitive and -Resistant Contexts

As a distinct entity in the taxane class with a quantified intermediate potency for microtubule stabilization (docetaxel < paclitaxel < larotaxel < cabazitaxel) [6], larotaxel is a valuable tool for basic cell biology research. It can be used to finely titrate the degree of microtubule stabilization and its downstream effects on the cell cycle, mitotic arrest, and apoptotic signaling. Its unique resistance profile allows for comparative studies in isogenic cell line pairs (sensitive vs. P-gp-overexpressing) to dissect the cellular response to microtubule-targeting agents in the presence or absence of active drug efflux.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Larotaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.